molecular formula C21H23N3O3 B281966 (Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid

(Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid

Katalognummer B281966
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: SBZCRTNWUMXPLR-KHPPLWFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid, commonly known as ZM 241385, is a potent and selective adenosine A2A receptor antagonist. Adenosine is a neuromodulator that regulates a wide range of physiological processes, including sleep, pain, and inflammation. The A2A receptor is primarily expressed in the brain, where it plays a key role in modulating dopamine signaling and motor activity. ZM 241385 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

ZM 241385 acts as a competitive antagonist of the adenosine A2A receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling. The A2A receptor is primarily expressed in the striatum, a region of the brain that plays a key role in motor control and reward processing. By blocking the A2A receptor, ZM 241385 enhances dopamine signaling in the striatum, leading to improved motor function and reduced motor symptoms in animal models of Parkinson's disease and Huntington's disease.
Biochemical and Physiological Effects:
ZM 241385 has been shown to have a number of biochemical and physiological effects. It enhances dopamine signaling in the striatum, leading to improved motor function and reduced motor symptoms in animal models of Parkinson's disease and Huntington's disease. It also has potential applications in the treatment of schizophrenia, depression, and anxiety disorders. ZM 241385 has been shown to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive impairments associated with aging and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

ZM 241385 has several advantages for use in lab experiments. It is a highly selective A2A receptor antagonist, meaning that it has minimal off-target effects. It is also relatively stable and has a long half-life, making it suitable for long-term studies. However, ZM 241385 can be difficult to synthesize and purify, and its potency can vary depending on the batch. It is also relatively expensive compared to other A2A receptor antagonists.

Zukünftige Richtungen

There are several future directions for research on ZM 241385. One area of interest is its potential use in the treatment of cognitive impairments associated with aging and neurodegenerative diseases. Another area of interest is its potential use in the treatment of anxiety disorders, which are often associated with dysregulation of dopamine signaling in the brain. Additionally, further studies are needed to better understand the mechanism of action of ZM 241385 and its potential applications in other neurological and psychiatric disorders.

Synthesemethoden

The synthesis of ZM 241385 involves several steps, starting with the reaction of 4-nitrophenylhydrazine with 2-methylphenylpiperazine to form 4-(2-methylphenyl)piperazin-1-yl)-phenylamine. This intermediate is then reacted with 4-chloro-4-oxobut-2-enoic acid to yield the final product, ZM 241385. The synthesis of ZM 241385 has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

ZM 241385 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease. It also has potential applications in the treatment of schizophrenia, depression, and anxiety disorders. ZM 241385 has been shown to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive impairments associated with aging and neurodegenerative diseases.

Eigenschaften

Molekularformel

C21H23N3O3

Molekulargewicht

365.4 g/mol

IUPAC-Name

(Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C21H23N3O3/c1-16-4-2-3-5-19(16)24-14-12-23(13-15-24)18-8-6-17(7-9-18)22-20(25)10-11-21(26)27/h2-11H,12-15H2,1H3,(H,22,25)(H,26,27)/b11-10-

InChI-Schlüssel

SBZCRTNWUMXPLR-KHPPLWFESA-N

Isomerische SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O

SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O

Kanonische SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.